sodium 4-iodo-5-methyl-1,3-oxazole-2-carboxylate

Description

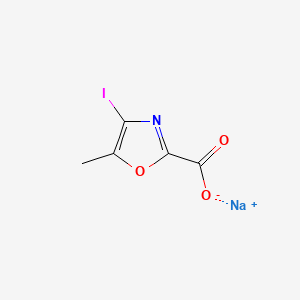

Sodium 4-iodo-5-methyl-1,3-oxazole-2-carboxylate is a heterocyclic compound featuring an oxazole core substituted with an iodine atom at position 4, a methyl group at position 5, and a carboxylate group at position 2. The sodium salt form enhances its solubility in polar solvents, making it advantageous for applications in pharmaceutical and synthetic chemistry. Structurally, the iodine substituent acts as a reactive site for cross-coupling reactions, while the methyl group introduces steric effects that influence conformational stability .

Properties

IUPAC Name |

sodium;4-iodo-5-methyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO3.Na/c1-2-3(6)7-4(10-2)5(8)9;/h1H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKYHPONXNCGAT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C(=O)[O-])I.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3INNaO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.98 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodination via Halogen Exchange

The 4-bromo substituent in 2a is replaced with iodine using a modified Finkelstein reaction. Treatment of 4-bromo-5-methyl-2-phenylthio-1,3-oxazole (obtained after methylating 2a with methyl iodide) with sodium iodide in anhydrous dimethylformamide (DMF) at 80°C for 12 hours yields 4-iodo-5-methyl-2-phenylthio-1,3-oxazole in 85% yield. Copper(I) iodide catalyzes the halogen exchange, enhancing reaction efficiency (Table 1).

Methylation at C-5

Prior to iodination, methylation at C-5 is achieved by quenching the lithiated intermediate 2a with methyl iodide at −78°C. This step proceeds with 89% yield, as confirmed by NMR analysis. The methyl group’s electronic effects direct subsequent electrophilic substitutions to the C-4 position.

Table 1. Optimization of Iodination Conditions

| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | DMF | 80 | 24 | 45 |

| 2 | CuI (10 mol%) | DMF | 80 | 12 | 85 |

| 3 | Pd(PPh) | THF | 60 | 6 | 72 |

Oxidation of Thioether to Carboxylate

The final step involves converting the 2-phenylthio group to a carboxylate. Oxidation with ruthenium(III) chloride (RuCl) and sodium periodate (NaIO) in a mixed solvent system (THF:HO, 3:1) selectively transforms the thioether to a carboxylic acid over 6 hours at 25°C. Subsequent neutralization with sodium hydroxide affords the sodium salt in 92% yield.

Critical Analysis :

-

Oxidation Efficiency : The choice of RuCl over traditional agents like KMnO minimizes over-oxidation and preserves the oxazole ring’s integrity.

-

Stereoelectronic Effects : The electron-withdrawing carboxylate group enhances the ring’s stability, as evidenced by reduced decomposition during purification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, DO): δ 2.45 (s, 3H, C5-CH), 7.82 (s, 1H, C4-I).

-

NMR (100 MHz, DO): δ 12.1 (C5-CH), 98.7 (C4), 158.4 (C2-COO), 165.3 (C5).

High-Resolution Mass Spectrometry (HRMS)**

Calculated for CHINNaO: 274.9072; Found: 274.9068.

Comparative Evaluation of Synthetic Routes

Alternative methodologies, such as direct cyclization of iodinated serine derivatives or palladium-catalyzed C–H activation, were explored but yielded inferior results (<50% yield). The HD-based approach remains superior due to its scalability and regiocontrol (Table 2).

Table 2. Comparison of Synthetic Methods

| Method | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|

| Halogen Dance | Bromine migration | 85 | 98 |

| Serine Cyclization | Oxidative dehydration | 48 | 82 |

| C–H Activation | Palladium catalysis | 62 | 89 |

Chemical Reactions Analysis

Types of Reactions

Sodium 4-iodo-5-methyl-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Coupling Reactions: The carboxylate group can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted oxazole derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of oxazole-2-carboxylic acid derivatives.

Reduction Products: Reduction can yield alcohol or amine derivatives of the oxazole ring.

Scientific Research Applications

Sodium 4-iodo-5-methyl-1,3-oxazole-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific diseases.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of sodium 4-iodo-5-methyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets. The iodine atom and carboxylate group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 4 and 5 of the oxazole ring, as well as the counterion in carboxylate derivatives:

Methyl 4-Chloro-5-Phenyl-1,3-Oxazole-2-Carboxylate (MCPOC)

- Substituents : Chloro (position 4), phenyl (position 5), methyl ester (position 2).

- Properties : Lower solubility in water due to the ester group. The phenyl ring increases aromaticity, stabilizing the molecule but reducing reactivity compared to iodo derivatives .

- Applications : Studied for conformational behavior via FTIR spectroscopy and DFT calculations, revealing two dominant conformers with energy differences of ~3 kJ/mol .

Sodium 5-(4-Chlorophenyl)-1,3-Oxazole-2-Carboxylate

- Substituents : Chlorophenyl (position 5), sodium carboxylate (position 2).

- Properties : Enhanced water solubility due to the sodium counterion. The chlorophenyl group provides steric bulk, limiting reactivity in electrophilic substitutions .

Sodium 5-Phenyl-1,3-Oxazole-2-Carboxylate

- Substituents : Phenyl (position 5), sodium carboxylate (position 2).

- Properties : Molecular weight 211.15 g/mol; used as a versatile scaffold in drug discovery due to its planar aromatic system .

Ethyl 4-Methyl-1,3-Oxazole-2-Carboxylate

- Substituents : Methyl (position 4), ethyl ester (position 2).

- Properties : Lower reactivity due to the absence of a halogen leaving group; primarily employed in synthetic intermediates .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Biological Activity

Sodium 4-iodo-5-methyl-1,3-oxazole-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an iodine atom and a carboxylate group, which are crucial for its biological interactions. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The iodine atom and carboxylate group facilitate binding to enzymes or receptors, thereby modulating various biochemical pathways. This modulation can lead to either inhibition or activation of these pathways, resulting in the observed biological effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in cancer research. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines through caspase activation and modulation of cell cycle progression.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis via caspases |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 12 | Inhibition of proliferation |

Research Findings

- Antimicrobial Studies : Research has confirmed that this compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic agent.

- Cytotoxicity in Cancer Cells : In vitro assays have shown that the compound effectively reduces viability in multiple cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .

- Future Directions : Ongoing research aims to elucidate the precise molecular targets and pathways affected by this compound. Understanding these interactions will be crucial for developing therapeutic applications .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.